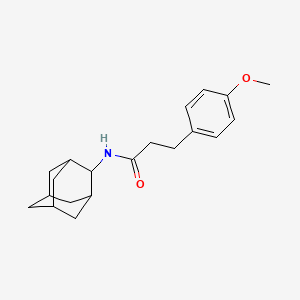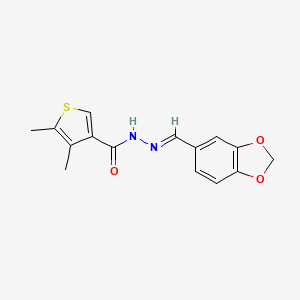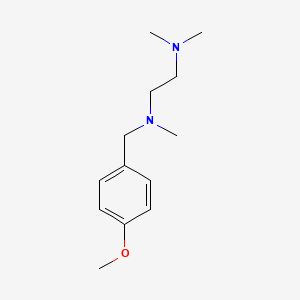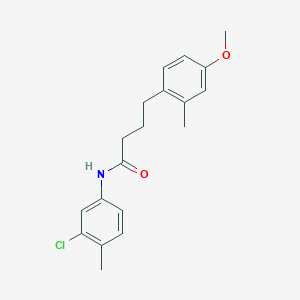
N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as APET, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. APET belongs to the class of piperazine derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, cancer, and viral replication. N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation. N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been found to inhibit the activity of PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Additionally, N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to inhibit the replication of viruses by interfering with the viral entry and replication process.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, in various cell types. N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been found to inhibit the replication of several viruses by interfering with the viral entry and replication process.
実験室実験の利点と制限
N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been found to have low toxicity and can be used at relatively high concentrations without causing significant cell death. However, N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has some limitations for lab experiments. It is a hydrophobic compound and can be difficult to dissolve in aqueous solutions. N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide also has poor bioavailability and can be rapidly metabolized in vivo, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One area of research is the development of more potent and selective N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide derivatives that can be used as therapeutic agents for various diseases. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-viral activities of N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. Additionally, the potential use of N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide as a drug delivery system for targeted drug delivery is an area of interest. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in vivo is essential for the development of N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide-based drugs.
合成法
The synthesis of N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves the reaction of 3-acetylphenyl isothiocyanate with 2-amino-4-(2-pyrimidinyl)piperazine in the presence of a suitable solvent and a catalyst. The reaction proceeds via the formation of an intermediate isothiocyanate, which then reacts with the piperazine derivative to form the final product. The yield of N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent composition.
科学的研究の応用
N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been found to have anti-viral activity against several viruses, including HIV, influenza, and herpes simplex virus.
特性
IUPAC Name |
N-(3-acetylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-13(23)14-4-2-5-15(12-14)20-17(24)22-10-8-21(9-11-22)16-18-6-3-7-19-16/h2-7,12H,8-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEIZGMCNVRMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724541.png)
![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5724561.png)

![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)
![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)


![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)


